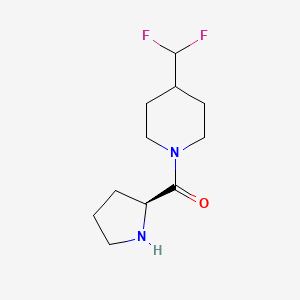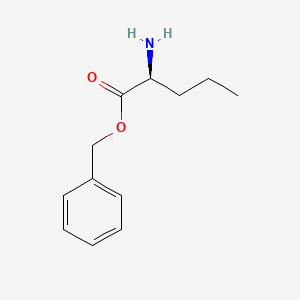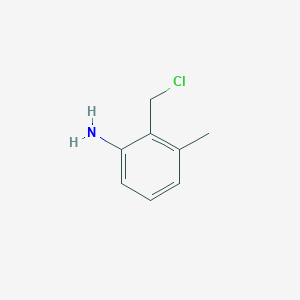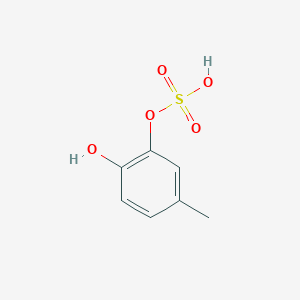
3,4-dihydro-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. It is a significant compound in medicinal chemistry due to its presence in various bioactive molecules. This compound is known for its diverse pharmacological properties, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic activities .
準備方法
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,4-dihydro-1H-pyrimidin-2-one is the Biginelli reaction. This reaction involves the one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids like hafnium triflate (Hf(OTf)4) and nano-cellulose/BF3/Fe3O4 . The reaction is typically carried out in ethanol or under solvent-free conditions to improve yield and efficiency .
Industrial Production Methods
In industrial settings, the Biginelli reaction is optimized for large-scale production by using efficient catalysts and environmentally friendly solvents. The use of heterogeneous catalysts, such as SO3H@imineZCMNPs, allows for easy recovery and reuse, making the process more sustainable .
化学反応の分析
Types of Reactions
3,4-Dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid can be used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted dihydropyrimidinones, pyrimidinones, and various functionalized derivatives .
科学的研究の応用
3,4-Dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding.
Medicine: It is a core structure in many pharmaceutical drugs with antiviral, antibacterial, and antitumor properties.
Industry: It is used in the synthesis of agrochemicals and other industrial products .
作用機序
The mechanism of action of 3,4-dihydro-1H-pyrimidin-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes and receptors, thereby modulating biological processes. For example, it has been shown to inhibit ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
類似化合物との比較
Similar Compounds
- 3,4-Dihydropyrimidin-2-thione
- 3,4-Dihydropyrimidin-2-selone
- Pyrido[2,3-d]pyrimidin-2-one
Uniqueness
3,4-Dihydro-1H-pyrimidin-2-one is unique due to its versatile pharmacological properties and its ability to undergo various chemical reactions to form a wide range of derivatives. Its core structure is found in many bioactive molecules, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
10167-11-0 |
|---|---|
分子式 |
C4H6N2O |
分子量 |
98.10 g/mol |
IUPAC名 |
3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6N2O/c7-4-5-2-1-3-6-4/h1-2H,3H2,(H2,5,6,7) |
InChIキー |
QGKGASXQTBQINX-UHFFFAOYSA-N |
正規SMILES |
C1C=CNC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)



![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13351303.png)

![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)



